

Hydrolysis of Amino(imino)methanesulfonic acid at neutral pH to form urea

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Compound of Interest

Compound Name: Amino(imino)methanesulfonic acid

Cat. No.: B133324

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Technical Support Center: Hydrolysis of Amino(imino)methanesulfonic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the hydrolysis of **amino(imino)methanesulfonic acid** to urea at neutral pH.

Frequently Asked Questions (FAQs)

Q1: Is the hydrolysis of **amino(imino)methanesulfonic acid** to urea at neutral pH a feasible reaction?

A1: Yes, the hydrolysis of **amino(imino)methanesulfonic acid** to form urea is a known reaction. At a neutral pH of 7.4, this hydrolysis is the major metabolic pathway observed for this compound.^[1]

Q2: What are the general properties of **amino(imino)methanesulfonic acid**?

A2: **Amino(imino)methanesulfonic acid**, also known as formamidinesulfonic acid, is a white solid with a melting point of 132-134°C (with decomposition).^[2] It is slightly soluble in methanol (when heated) and very slightly soluble in DMSO.^[3] Key physicochemical properties are summarized in the table below.

Q3: What are the potential side reactions to be aware of during the hydrolysis of **amino(imino)methanesulfonic acid**?

A3: While hydrolysis to urea is the main reaction at neutral pH, other reactions can occur, particularly if the pH deviates from neutral. At a higher pH of 10, self-reaction of **amino(imino)methanesulfonic acid** can lead to the formation of N-cyanoguanidine. At an even more alkaline pH of 13-14, the predominant reaction is elimination to form cyanamide.^[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by quantifying the formation of the product, urea. Several analytical methods are available for urea determination, including colorimetric assays and chromatographic techniques. A common colorimetric method involves the use of diacetyl monoxime. For more precise quantification, especially in the presence of other compounds, HPLC or NMR spectroscopy can be utilized.

Q5: What is the expected stability of **amino(imino)methanesulfonic acid** in aqueous solution?

A5: **Amino(imino)methanesulfonic acid** is known to be hydrolytically unstable in aqueous solutions, with the rate and products of decomposition being pH-dependent. At neutral pH, the primary degradation product is urea.^[1]

Troubleshooting Guide

Issue	Potential Cause(s)	Suggested Solution(s)
Low or no urea yield	Incorrect pH: The pH of the reaction mixture may not be neutral.	Carefully prepare and verify the pH of the buffer solution (pH 7.4) before starting the experiment. Monitor the pH throughout the reaction and adjust if necessary with a dilute acid or base.
Low reaction temperature: The rate of hydrolysis may be too slow at the experimental temperature.	Increase the reaction temperature moderately (e.g., to 37°C or 50°C) and monitor the effect on urea formation. Be cautious of potential side reactions at higher temperatures.	
Short reaction time: The hydrolysis reaction may not have had sufficient time to proceed to completion.	Extend the reaction time and take aliquots at different time points to determine the optimal reaction duration.	
Degradation of starting material: The amino(imino)methanesulfonic acid may have degraded prior to the experiment.	Store amino(imino)methanesulfonic acid under inert gas (nitrogen or argon) at 2-8°C as recommended.[3] Use freshly opened or properly stored starting material.	
Presence of unexpected byproducts	pH fluctuation: The pH may have shifted to alkaline conditions during the reaction.	Ensure the buffer has sufficient capacity to maintain a stable neutral pH.
Reaction with buffer components: The starting material or intermediates may be reacting with components of the buffer.	Use a non-reactive buffer system, such as a phosphate buffer.	

Difficulty in quantifying urea	Interference from starting material: The amino(imino)methanesulfonic acid or its other degradation products may interfere with the urea assay.	Select an analytical method with high specificity for urea. HPLC with a suitable column and detection method (e.g., pre-column derivatization) can separate urea from interfering compounds. ¹ H NMR can also be used for direct quantification without derivatization.
	Low concentration of urea: The amount of urea produced may be below the detection limit of the assay.	Concentrate the reaction mixture before analysis or use a more sensitive analytical method.

Data Presentation

Table 1: Physicochemical Properties of **Amino(imino)methanesulfonic Acid**

Property	Value	Reference
CAS Number	1184-90-3	[3][4]
Molecular Formula	CH ₄ N ₂ O ₃ S	[3][4]
Molecular Weight	124.12 g/mol	[3][4]
Melting Point	132-134°C (decomposition)	[2]
pKa (predicted)	7.74 ± 0.40	[3]
Solubility	DMSO (Very Slightly), Methanol (Slightly, Heated)	[3]
Storage Temperature	Under inert gas (nitrogen or Argon) at 2-8°C	[3]

Experimental Protocols

Protocol 1: Hydrolysis of Amino(imino)methanesulfonic Acid at Neutral pH

Objective: To hydrolyze **amino(imino)methanesulfonic acid** to urea in a controlled neutral pH environment.

Materials:

- **Amino(imino)methanesulfonic acid**
- Phosphate buffer (0.1 M, pH 7.4)
- Heating block or water bath
- Reaction vials
- Magnetic stirrer and stir bars

Procedure:

- Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.
- Dissolve a known concentration of **amino(imino)methanesulfonic acid** (e.g., 10 mM) in the phosphate buffer.
- Place the reaction vial in a heating block or water bath set to a controlled temperature (e.g., 37°C).
- Stir the reaction mixture continuously.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture for analysis.
- Analyze the aliquots for urea concentration using a suitable analytical method (see Protocol 2).

Protocol 2: Quantification of Urea using the Diacetyl Monoxime Colorimetric Method

Objective: To determine the concentration of urea in the reaction mixture.

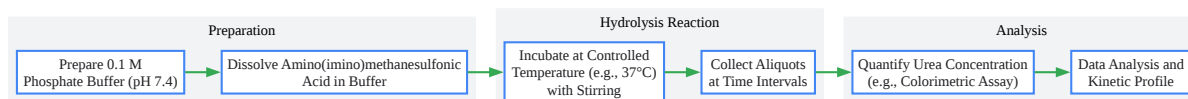
Materials:

- Diacetyl monoxime solution (e.g., 0.5% w/v in 5% acetic acid)
- Thiosemicarbazide solution (e.g., 0.25% w/v in water)
- Acid reagent (e.g., a mixture of sulfuric acid and phosphoric acid)
- Urea standards of known concentrations
- Spectrophotometer

Procedure:

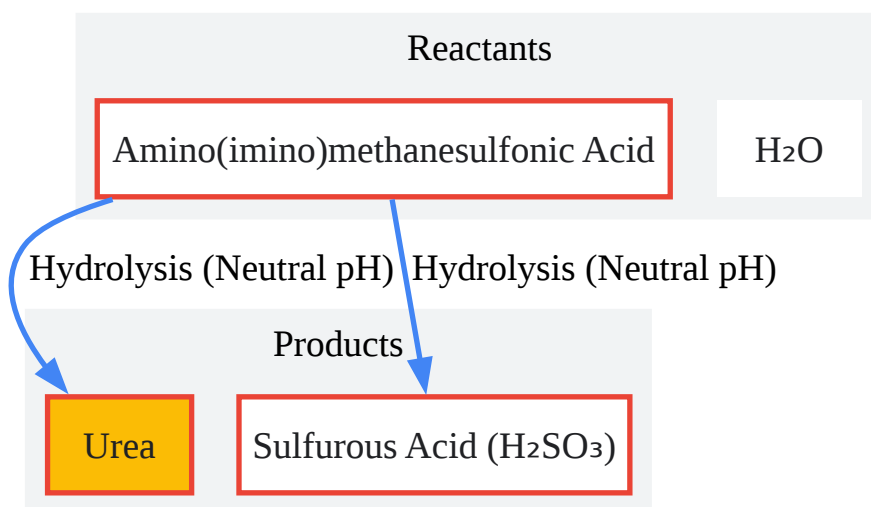
- Prepare a series of urea standards in the same phosphate buffer used for the hydrolysis reaction.
- To a set of test tubes, add a specific volume of the reaction aliquots and the urea standards.
- Add the diacetyl monoxime and thiosemicarbazide solutions to each tube.
- Add the acid reagent to each tube and mix well.
- Heat the tubes in a boiling water bath for a specific time (e.g., 20 minutes) to allow for color development.
- Cool the tubes to room temperature.
- Measure the absorbance of each solution at the wavelength of maximum absorbance for the colored product (typically around 520-540 nm).
- Construct a calibration curve from the absorbance of the urea standards and determine the concentration of urea in the reaction samples.

Mandatory Visualizations



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Caption: Experimental workflow for the hydrolysis of **amino(imino)methanesulfonic acid**.



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Caption: Proposed reaction pathway for the hydrolysis of **amino(imino)methanesulfonic acid**.

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